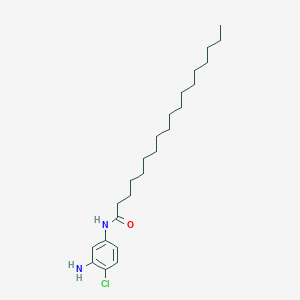![molecular formula C18H25BrCl3N3OS B11938349 N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide CAS No. 304443-83-2](/img/structure/B11938349.png)
N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE is a complex organic compound that features a nonanoic acid backbone with a thiourea derivative and a brominated phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Bromophenyl Thiourea Derivative: This step involves the reaction of 3-bromophenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
Attachment of the Trichloroethyl Group: The thiourea derivative is then reacted with trichloroacetic acid under suitable conditions to introduce the trichloroethyl group.
Final Coupling with Nonanoic Acid: The final step involves coupling the intermediate with nonanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Partially dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
相似化合物的比较
NONANOIC ACID (1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Similar structure but with a different bromination pattern.
NONANOIC ACID (1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Chlorine instead of bromine on the phenyl ring.
NONANOIC ACID (1-(3-(3-METHYL-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Methyl group instead of bromine on the phenyl ring.
Uniqueness: The presence of the bromine atom in NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE provides unique reactivity and binding properties compared to its analogs. This can result in different biological activities and applications.
属性
CAS 编号 |
304443-83-2 |
|---|---|
分子式 |
C18H25BrCl3N3OS |
分子量 |
517.7 g/mol |
IUPAC 名称 |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]nonanamide |
InChI |
InChI=1S/C18H25BrCl3N3OS/c1-2-3-4-5-6-7-11-15(26)24-16(18(20,21)22)25-17(27)23-14-10-8-9-13(19)12-14/h8-10,12,16H,2-7,11H2,1H3,(H,24,26)(H2,23,25,27) |
InChI 键 |
YQMSMCUOIYLKPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)


![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)


![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)


